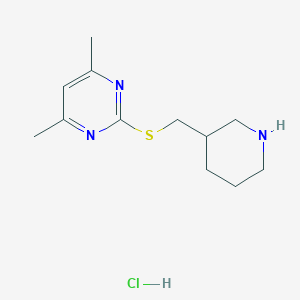

4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride

Description

4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride is a pyrimidine derivative featuring dimethyl groups at positions 4 and 6, a thioether-linked piperidin-3-ylmethyl substituent at position 2, and a hydrochloride salt form. The hydrochloride salt improves aqueous solubility, critical for bioavailability in drug formulations.

Properties

IUPAC Name |

4,6-dimethyl-2-(piperidin-3-ylmethylsulfanyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3S.ClH/c1-9-6-10(2)15-12(14-9)16-8-11-4-3-5-13-7-11;/h6,11,13H,3-5,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGAWLREFZVHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2CCCNC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrimidine Core with Dimethyl Substitutions

The pyrimidine ring is synthesized through cyclization reactions involving amidine derivatives and β-diketones or related precursors. The methyl groups at the 4th and 6th positions can be introduced via alkylation or by using methyl-substituted starting materials.

- Cyclization Reaction: A common approach involves reacting amidines with β-diketones under reflux in polar aprotic solvents like dimethylformamide (DMF) or ethanol.

- Methyl Group Introduction: Alkylation can be performed using methyl iodide or methyl sulfate under basic conditions to selectively methylate the pyrimidine ring at desired positions.

Introduction of the Thioether and Piperidinyl Groups

The key functionalization at the 2-position involves introducing a sulfur atom linked to the piperidin-3-ylmethyl group.

- Thiolation: The 2-position of the pyrimidine ring is first functionalized with a thiol or thio group, often starting from 4,6-dimethyl-2-mercaptopyrimidine or its chlorohydrate form.

- Nucleophilic Substitution: The piperidin-3-ylmethyl moiety is attached by nucleophilic substitution, where a suitable piperidine derivative (e.g., piperidin-3-ylmethanol or piperidin-3-ylmethyl halide) reacts with the thiol intermediate under basic conditions.

A typical reaction involves the use of potassium carbonate (K₂CO₃) as a base in DMF at elevated temperatures (~80 °C), facilitating the nucleophilic displacement of a leaving group by the thiolate anion to form the thioether bond.

Conversion to Hydrochloride Salt

The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), enhancing its stability and crystallinity for isolation.

Detailed Research Findings and Data

Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization | Amidines + β-diketones, DMF, reflux | 70-85 | Formation of 4,6-dimethylpyrimidine core |

| 2 | Thiolation | 4,6-dimethyl-2-mercaptopyrimidine chlorohydrate + chloramine, aqueous alkaline medium | 85 | High yield due to aqueous conditions |

| 3 | Nucleophilic Substitution | Piperidin-3-ylmethyl halide + thiol intermediate, K₂CO₃, DMF, 80 °C | 75-80 | Efficient thioether bond formation |

| 4 | Salt Formation | HCl in ethanol or ether | >90 | Crystallization of hydrochloride salt |

Data adapted and synthesized from multiple sources including advanced synthetic protocols and recent research articles.

Optimization Notes

- The use of DMF as a solvent is favored for its ability to dissolve both organic and inorganic reagents and to stabilize reaction intermediates.

- Potassium carbonate is commonly used as a mild base to generate the thiolate nucleophile without decomposing sensitive functional groups.

- Reaction temperatures between 80-100 °C optimize reaction rates without causing decomposition.

- Conversion to the hydrochloride salt is typically performed at room temperature with controlled acid addition to avoid over-acidification.

Alternative Synthetic Approaches

- Some protocols use Gewald reaction intermediates to build related heterocyclic frameworks, which can be adapted for pyrimidine derivatives with sulfur substituents.

- Sulfenamide intermediates derived from 4,6-dimethylpyrimidin-2-yl sulfenamide have been explored for further functionalization, offering alternative routes to thioether derivatives.

- Reduction and oxidation steps can be introduced post-synthesis to modify the sulfur oxidation state, potentially tailoring biological activity.

Summary Table of Key Reagents and Conditions

| Reaction Step | Key Reagents | Solvent | Temperature | Reaction Time | Yield Range (%) | Remarks |

|---|---|---|---|---|---|---|

| Pyrimidine Core Formation | Amidines, β-diketones | DMF, Ethanol | Reflux (~100 °C) | 4-8 hours | 70-85 | Cyclization under reflux |

| Thiolation | Chloramine, 4,6-dimethyl-2-mercaptopyrimidine chlorohydrate | Aqueous alkaline medium | Room temp | 1-2 hours | ~85 | High yield via aqueous alkaline route |

| Nucleophilic Substitution | Piperidin-3-ylmethyl halide, K₂CO₃ | DMF | 80 °C | 6-12 hours | 75-80 | Formation of thioether linkage |

| Hydrochloride Salt Formation | HCl | Ethanol, Ether | Room temp | 1-2 hours | >90 | Crystallization and purification |

Scientific Research Applications

4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Industry: It may be used in the synthesis of agrochemicals or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can enhance binding affinity, while the pyrimidine ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,6-Dimethyl-2-hydroxypyrimidine Hydrochloride

- Structure : Differs by replacing the thioether-piperidine group with a hydroxyl (-OH) substituent at position 2.

- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, likely reducing membrane permeability compared to the thioether analog. Molecular weight is 160.60 g/mol (C₆H₈N₂O·HCl) .

4,6-Dimethyl-2-(methylthio)pyrimidine

- Structure : Shares the pyrimidine core and 2-thioether group but substitutes the piperidinylmethyl with a methyl group (CAS 2026-42-8) .

- Properties : The smaller methylthio group reduces steric hindrance and molecular weight (170.26 g/mol vs. ~316 g/mol for the target compound). Lower lipophilicity (logP) compared to the piperidine-containing derivative.

Triazine and Pyrimidine (Thio)amides

- Structure : Pyrimidine thioamides (e.g., from ) replace the thioether with a thioamide (-N-C-S) group, altering electronic properties and hydrogen-bonding capacity .

- Applications : Used as fungicides (e.g., Bayer’s patent EP 2021/062253), suggesting the target compound’s thioether group may also confer antifungal activity, though untested .

Benzimidazole Derivatives with Thioether Linkages

- Structure : Benzimidazole cores (e.g., ethyl [5,6-dimethyl-2-(thiophen-2-ylmethyl)-1H-benzimidazol-1-yl]acetate) feature fused benzene-imidazole rings instead of pyrimidine .

- Applications : Demonstrates how heterocycle choice dictates biological targets (e.g., antiurease vs. CNS modulation).

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects : The piperidinylmethylthio group in the target compound likely enhances blood-brain barrier penetration compared to hydroxyl or methylthio analogs, making it suitable for CNS-targeted therapies .

- Salt Form: The hydrochloride salt improves solubility (>98% purity noted in analogs, per ), critical for oral bioavailability .

- Fungicidal Potential: Structural similarity to patented pyrimidine thioamides () suggests unexplored antifungal applications, though activity may differ due to the thioether vs. thioamide groups .

- Synthetic Flexibility : The thioether linkage (as in and ) allows modular derivatization, enabling optimization for specific targets .

Biological Activity

4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride is a heterocyclic compound characterized by a pyrimidine ring with methyl substitutions and a piperidinyl thioether group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₉N₃S·HCl, with a molecular weight of 273.83 g/mol. The compound features:

- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.

- Dimethyl Groups : Located at the 4th and 6th positions of the pyrimidine ring.

- Piperidinyl Thioether Group : Attached at the 2nd position, enhancing its potential interactions with biological targets.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with various molecular targets due to its structural attributes. The piperidine moiety may enhance binding affinity to enzymes or receptors, while the pyrimidine ring can facilitate hydrogen bonding and π-π interactions.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations can influence biological activity:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| 4,6-Dimethylpyrimidine | Methyl groups at 4 and 6 positions | Antimicrobial | Lacks thioether functionality |

| 2-(piperidin-3-ylmethyl)-4,6-dimethylpyrimidine | Similar methylation pattern | Potentially similar activity | Different substituent at position 2 |

| 4-(piperidin-1-yl)-2-methylpyrimidine | Methyl group at position 2 only | Anticancer properties | Different nitrogen substitution pattern |

The unique piperidinyl thioether group in this compound may enhance its pharmacological profile compared to analogs lacking this feature.

Case Studies and Research Findings

There are no specific case studies directly examining the biological activity of this compound. However, related research on pyrimidine derivatives provides insights into possible applications:

- Antiviral Activity : Some pyrimidines have shown effectiveness against viral infections, suggesting that further exploration of this compound could yield similar findings .

- Inhibition Studies : Compounds with similar structures have been evaluated for their inhibition of key enzymes involved in disease processes, indicating that this compound may also exhibit enzyme inhibitory properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4,6-dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride?

- Answer : The compound can be synthesized via acid-catalyzed hydrolysis of intermediates, such as 4,6-dimethyl-2-(alkylthio)nicotinonitrile derivatives, under controlled temperature conditions (e.g., 60–80°C). This method ensures selective formation of thioalkyl pyrimidines with yields up to 85% . Additionally, condensation reactions involving inorganic bases (e.g., NaOH) and solvents like dimethylformamide (DMF) are critical for stabilizing intermediates during multi-step syntheses .

Q. How can researchers ensure the purity of this compound during synthesis?

- Answer : High-performance liquid chromatography (HPLC) with >98% purity thresholds is recommended for quality control. Analytical standards (e.g., 100 μg/mL in acetone) enable precise calibration, while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity by confirming methyl, piperidinyl, and thioether proton environments .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer : Adhere to GHS guidelines even if classification is unspecified. Use fire-resistant gloves, protective eyewear, and ventilation systems during synthesis. In case of skin contact, immediately rinse with water and remove contaminated clothing. For inhalation exposure, relocate to fresh air and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioalkylation step in the synthesis of this compound?

- Answer : Yield optimization requires precise control of reaction stoichiometry and temperature. For example, using a 1:1.2 molar ratio of nicotinonitrile to alkylthiol in the presence of sulfuric acid (H₂SO₄) at 70°C minimizes side products like disulfides. Post-reaction neutralization with NaHCO₃ improves product recovery .

Q. What analytical strategies are effective for identifying and quantifying degradation products or byproducts?

- Answer : Liquid chromatography-mass spectrometry (LC-MS) coupled with tandem MS/MS fragmentation can detect trace byproducts (e.g., halogenated impurities from N-chlorosuccinimide side reactions). Comparative retention times and isotopic patterns aid in distinguishing degradation pathways .

Q. How does structural modification of the piperidinylmethylthio group influence biological activity?

- Answer : Substituting the piperidinyl group with bulkier substituents (e.g., benzyl or cyclohexyl) reduces antiviral efficacy against tobacco mosaic virus (TMV) by ~40%, as shown in structure-activity relationship (SAR) studies. Computational docking models (e.g., AutoDock Vina) reveal steric hindrance at the enzyme active site as a key factor .

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?

- Answer : Molecular dynamics simulations (e.g., GROMACS) and density functional theory (DFT) calculations (B3LYP/6-31G* basis set) predict binding affinities to viral proteases. These models highlight hydrogen bonding between the pyrimidine ring and conserved catalytic residues (e.g., Asp189 in TMV replicase) .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for pyrimidine derivatives: How should researchers address this?

- Answer : Yield variations (e.g., 70–90%) arise from differences in solvent polarity (DMF vs. THF) and catalyst selection (H₂SO₄ vs. HCl). Systematic screening via Design of Experiments (DoE) methodologies, such as factorial designs, identifies optimal conditions while accounting for solvent-catalyst interactions .

Methodological Recommendations

- Synthesis : Prioritize acid-catalyzed hydrolysis for scalability and reproducibility .

- Characterization : Combine HPLC (for purity) with ¹H/¹³C NMR (for structural confirmation) .

- Biological Assays : Use TMV or HSV-1 models for antiviral activity screening, with EC₅₀ values calculated via dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.